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Compound of Interest

Compound Name: SC-236

Cat. No.: B1680858 Get Quote

An In-depth Technical Guide to SC-236 Research

Introduction
SC-236, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-

yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1]

As a member of the diarylpyrazole class of compounds, it has been a significant tool in

pharmacological research to investigate the roles of COX-2 in various physiological and

pathological processes. While initially explored for its anti-inflammatory properties, subsequent

research has unveiled a broader spectrum of activities, including anticancer, antimetastatic,

and neuroprotective effects.[2][3] This technical guide provides a comprehensive review of the

existing literature on SC-236, focusing on its mechanism of action, quantitative data from key

studies, detailed experimental protocols, and the signaling pathways it modulates.
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Property Value Reference

Chemical Formula C₁₆H₁₁ClF₃N₃O₂S [1]

Molecular Weight 401.79 g/mol

CAS Number 170569-86-5

Alternative Name SC-58236

Solubility

Soluble in DMSO (up to 100

mM) and ethanol (up to 100

mM). Not readily soluble in

aqueous solutions.

[3]

Purity ≥98% (HPLC)

Mechanism of Action
SC-236's primary and most well-characterized mechanism of action is the selective inhibition of

the COX-2 enzyme. However, research has demonstrated that its biological effects are not

solely dependent on this activity, pointing to a multi-targeted profile.

Selective COX-2 Inhibition
SC-236 exhibits a high degree of selectivity for COX-2 over its isoform, COX-1. The

cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins,

which are key mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed

in many tissues and plays a role in homeostatic functions, whereas COX-2 is inducible and its

expression is upregulated at sites of inflammation.[5] The selective inhibition of COX-2 by SC-
236 allows for the suppression of inflammatory prostaglandin synthesis without disrupting the

homeostatic functions of COX-1, which is a common cause of side effects in non-selective

NSAIDs.

COX-Independent Mechanisms
Several studies have revealed that SC-236 can induce biological effects through pathways

independent of COX-2 inhibition.
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PPARγ Agonism: SC-236 has been identified as a peroxisome proliferator-activated

receptor-gamma (PPARγ) agonist. This activity contributes to its anti-fibrotic effects in the

liver.[6]

ERK Phosphorylation Suppression: In a murine model of inflammatory allergic reaction, the

anti-inflammatory effects of SC-236 were shown to be mediated by the suppression of

extracellular signal-regulated protein kinase (ERK) phosphorylation.[1]

AP-1 Signaling Modulation: SC-236 can suppress the activator protein-1 (AP-1) transcription

factor via the c-Jun NH2-terminal kinase (JNK) pathway, which contributes to its antitumor

effects.[6]

PKC-β(1) Downregulation: In gastric cancer cells, SC-236 induces apoptosis through a COX-

independent pathway by down-regulating the protein expression and kinase activity of

Protein Kinase C-beta(1) (PKC-β(1)).[7]

Quantitative Data Summary
In Vitro Data
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Parameter Value
Cell Line /
System

Effect Reference

IC₅₀ (COX-2) 0.005 µM (5 nM)
Recombinant

Enzyme

Inhibition of

COX-2 activity

IC₅₀ (COX-1) 17.8 µM
Recombinant

Enzyme

Inhibition of

COX-1 activity

Concentration 15 µM

Vascular

Endothelial Cells

(vECs)

Prevented ALSS-

induced NFκB

activation and

inflammation

[6]

Concentration 3 and 10 µM COS 7 cells
Acted as a

PPARγ agonist
[6]

Concentration 10, 20, 40 µM

NMF11.2

Mammary Tumor

Cells

Significantly

decreased cell

viability after 48

and 72h

[8]

Concentration 20 µM

NMF11.2

Mammary Tumor

Cells

Increased

accumulation of

cells in the G₂-M

phase

[8]

Concentration 24.8 µmol/L

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Inhibited

migration of co-

cultured

HUVECs

[9]

In Vivo Data
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Animal Model Dosage Administration Effect Reference

Female BALB/c

Mice (4T1

mammary

carcinoma)

Not specified

Daily

intraperitoneal

injections for 14

days

Reduced tumor

burden, number,

and size of

spontaneous and

experimental

metastases;

reduced

microvessel

density and

increased

apoptosis in

metastases.

[2]

Male Adult

Wistar Rats

(CCl₄-treated)

6 mg/kg
Oral gavage, 3

times per week

Reduced the

degree of liver

fibrosis and

suppressed α-

SMA expression.

[6]

C3HF/Kam Mice

(FSA tumors)

6 mg/kg in

drinking water

Oral, for 10

consecutive days

Slowed tumor

growth and

significantly

increased

radiation-induced

tumor growth

delay.

[4]

Rabbits

(Reversible

spinal cord

ischemia)

10 to 100 mg/kg
Subcutaneous

(SC) injection

Provided

neuroprotection

and improved

behavioral

deficits.

[3]

Murine Model

(Inflammatory

allergic reaction)

Not specified Not specified Inhibited ear-

swelling

response,

histamine

release, and

[1]
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passive

cutaneous

anaphylaxis

(PCA) response.

Experimental Protocols
Cell Viability Assay (NMF11.2 Mammary Tumor Cells)

Cell Seeding: NMF11.2 cells are seeded in appropriate multi-well plates.

Treatment: Cells are treated with varying concentrations of SC-236 (e.g., 0-40 µM) or vehicle

control for specified time periods (e.g., 24, 48, 72, or 96 hours).

Quantification: Cell growth and viability are quantified using a suitable assay, such as the

ProCheck cell viability assay. The assay measures a specific cellular parameter, like

metabolic activity or DNA content, which correlates with the number of viable cells.

Analysis: Results are typically expressed as a percentage of the untreated control. Statistical

analysis (e.g., ANOVA) is used to determine significant differences.[8]

Murine Spontaneous Metastasis Model (4T1 Mammary
Carcinoma)

Cell Injection: 50,000 4T1 mammary carcinoma cells are injected into the mammary fat pad

of female BALB/c mice.

Primary Tumor Growth: Tumors are allowed to grow until they reach a specified mean

diameter (e.g., 8 ± 0.4 mm).

Tumor Excision: The primary tumors are surgically excised.

Randomization and Treatment: Mice are randomized into treatment and control groups. The

treatment group receives daily intraperitoneal injections of SC-236, while the control group

receives the drug vehicle for a set period (e.g., 14 days).
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Metastasis Evaluation: At the end of the treatment period, mice are euthanized, and lungs

are harvested. The number and size of metastatic nodules are quantified.

Immunohistochemistry: Metastatic tissues are processed for immunohistochemical staining

to assess parameters like microvessel density (angiogenesis) and apoptosis.[2]

Rabbit Spinal Cord Ischemia Model
Animal Preparation: Rabbits are anesthetized and prepared for surgery.

Ischemia Induction: Reversible spinal cord ischemia is induced by temporary occlusion of the

infrarenal aorta for varying durations (e.g., 10 to 40 minutes).

Drug Administration: SC-236 (dissolved in 100% DMSO) is administered via subcutaneous

injection (e.g., 10 to 100 mg/kg) 5 minutes after the start of the occlusion. A vehicle-treated

control group receives an equal volume of DMSO.

Behavioral Analysis: Behavioral deficits are assessed at specific time points post-ischemia

(e.g., 18 and 48 hours) using a clinical rating score. This analysis allows for the calculation of

an ET₅₀ value, which represents the duration of ischemia that has a 50% probability of

causing permanent paraplegia.

Neuroprotection Assessment: A drug is considered neuroprotective if it significantly prolongs

the ET₅₀ compared to the vehicle control group.[3]
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SC-236 Primary Mechanism of Action
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Caption: SC-236 selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
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SC-236 COX-Independent Apoptosis Pathway in Gastric Cancer

SC-236

PKC-β(1)
(Protein Kinase C-β1)

Down-regulates

Apoptosis

Induces

p21 (waf1/cip1)

Overexpression

Cell Survival

Promotes

Inhibits

Promotes

Click to download full resolution via product page

Caption: SC-236 induces apoptosis by down-regulating the pro-survival PKC-β(1) kinase.
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Experimental Workflow for In Vivo Anticancer Evaluation
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Caption: Workflow for assessing SC-236's anti-cancer efficacy in an animal model.
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Conclusion
SC-236 is a valuable research compound that has significantly contributed to the

understanding of COX-2 biology. Its high selectivity makes it a precise tool for dissecting the

roles of this enzyme in inflammation and cancer. Furthermore, the discovery of its COX-

independent activities, such as PPARγ agonism and modulation of key signaling kinases like

ERK and PKC-β(1), has broadened its potential therapeutic implications. The preclinical data

strongly support its anti-inflammatory, antimetastatic, and neuroprotective properties. While its

clinical development has been limited, SC-236 remains a cornerstone molecule for basic and

translational research aimed at developing novel therapies for a range of diseases, from

inflammatory disorders to cancer. Future research should continue to explore its diverse

mechanisms of action to fully harness its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Literature review on SC-236 research]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680858#literature-review-on-sc-236-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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